4-Benzoyl-1-methyl-1H-pyrazole
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Overview
Description
4-Benzoyl-1-methyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents
Mode of Action
Pyrazoles, in general, are known to interact with their targets through various mechanisms, often involving strong H-bonding interactions . The specific interactions of 4-Benzoyl-1-methyl-1H-pyrazole with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways due to their diverse biological activities
Result of Action
Pyrazole derivatives are known for their diverse biological activities, including antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents
Biochemical Analysis
Cellular Effects
Other pyrazole derivatives have been found to have significant effects on various types of cells and cellular processes .
Molecular Mechanism
Pyrazoles are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence its interactions with biomolecules and its overall effects at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-1-methyl-1H-pyrazole typically involves the condensation of 1,3-diketones with hydrazines. One common method includes the reaction of benzoylacetone with methylhydrazine under acidic or basic conditions to form the desired pyrazole derivative . The reaction can be catalyzed by various agents, including transition metals and organic catalysts, to improve yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides under specific conditions.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
4-Benzoyl-1-methyl-1H-pyrazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Used in the preparation of various pharmaceutical compounds.
4-Bromo-1H-pyrazole: Utilized as a starting material in the synthesis of biologically active compounds.
Uniqueness
4-Benzoyl-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzoyl group enhances its reactivity and potential for forming diverse derivatives .
Properties
IUPAC Name |
(1-methylpyrazol-4-yl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-13-8-10(7-12-13)11(14)9-5-3-2-4-6-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZWBAHIQAMPQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92525-13-8 |
Source
|
Record name | 4-benzoyl-1-methyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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